3-amino-N-phenylpyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-phenylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGZBKPYCZZSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling: pKa Values and Ionization of 3-amino-N-phenylpyridine-2-carboxamide
Executive Summary
The ionization profile of 3-amino-N-phenylpyridine-2-carboxamide is a critical determinant of its biopharmaceutical performance.[1] As a scaffold frequently observed in kinase inhibitors and epigenetic modulators (e.g., SIRT inhibitors), understanding its acid-base behavior is essential for optimizing solubility, membrane permeability (LogD), and target binding affinity.
This guide provides an in-depth analysis of the molecule’s ionization centers, theoretical pKa predictions based on structure-activity relationships (SAR), and a validated experimental protocol for determining its precise dissociation constants using cosolvent spectrophotometry.
Structural Analysis & Theoretical pKa Prediction
To accurately predict the ionization behavior of this molecule, we must deconstruct it into its functional components and analyze their electronic interplay.
The Chemotype
The molecule consists of a central pyridine ring substituted at:
-
Position 2: A N-phenylcarboxamide group (Electron Withdrawing Group, EWG).
-
Position 3: A primary amino group (Electron Donating Group, EDG).
Electronic Effects and Ionization Sites
The molecule possesses two potential ionization sites relevant to physiological pH, though only one is likely to be active in the pH 1–10 range.
| Site | Functional Group | Electronic Influence | Predicted pKa Range | Nature |
| N1 | Pyridine Nitrogen | The primary basic center. Its basicity is modulated by the competing effects of the 2-carboxamide (lowers pKa via induction) and the 3-amino group (raises pKa via resonance). | 3.5 – 4.5 | Weak Base |
| N(Exo) | 3-Amino Group | Aniline-like nitrogen. Its lone pair is delocalized into the pyridine ring, rendering it non-basic in aqueous media. | < 1.0 | Neutral |
| N(Amide) | Carboxamide Nitrogen | The amide proton is weakly acidic. The N-phenyl ring increases acidity slightly via resonance, but it remains very weak. | > 12.0 | Weak Acid |
The Intramolecular Hydrogen Bond (IMHB) Effect
A critical structural feature of 3-aminopyridine-2-carboxamides is the formation of a pseudo-six-membered ring via an Intramolecular Hydrogen Bond (IMHB) .
-
Mechanism: The hydrogen of the 3-amino group acts as a donor to the carbonyl oxygen of the 2-carboxamide.
-
Consequence: This "closed" conformation planarizes the molecule and reduces the solvation penalty, but it can also slightly suppress the basicity of the pyridine nitrogen by locking the electronic distribution.
Ionization Equilibria & Pathway
The ionization of this compound is dominated by the protonation of the pyridine nitrogen.
Ionization Diagram (Graphviz)
Figure 1: Predicted ionization pathway. The transition from Cation to Neutral is the critical step determining solubility in the gastrointestinal tract.
Experimental Determination Protocol
Due to the lipophilic nature of the N-phenyl and pyridine rings, this compound is likely sparingly soluble in water. Standard aqueous potentiometry will likely yield noisy data due to precipitation near the pKa.
Recommended Method: UV-Metric Titration (Spectrophotometry) in Cosolvent (Methanol/Water).
Why UV-Metric?
-
Sensitivity: Can measure pKa at concentrations as low as
M, avoiding precipitation. -
Chromophore: The conjugated pyridine-amide-phenyl system has a distinct UV absorbance profile that shifts upon protonation of the pyridine ring.
Reagents & Equipment
-
Instrument: UV-Vis Spectrophotometer with a flow cell or dip-probe (e.g., Sirius T3 or Pion equivalent).
-
Titrants: 0.5 M HCl and 0.5 M KOH (standardized).
-
Cosolvent: Methanol (HPLC Grade).
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).
Step-by-Step Protocol
Phase 1: Preparation
-
Stock Solution: Dissolve 1 mg of the compound in 10 mL of Methanol.
-
Titration Vehicle: Prepare 3 vessels containing 0.15 M KCl water with varying ratios of Methanol (e.g., 30%, 40%, 50% w/w).
-
Note: Using multiple cosolvent ratios allows for the Yasuda-Shedlovsky extrapolation to 0% solvent (pure water).
-
Phase 2: The Titration (D-PAS Method)
-
Acidification: Lower the pH of the starting solution to ~1.5 using 0.5 M HCl. Ensure the compound is fully protonated (Cationic form).
-
Blank Scan: Record the UV spectrum (200–400 nm) of the solvent blank.
-
Titration Loop:
-
Add micro-aliquots of 0.5 M KOH to raise pH in steps of 0.2 units.
-
After each addition, allow 30 seconds for equilibration.
-
Record UV spectrum.
-
Continue until pH reaches ~12.0.
-
Phase 3: Data Processing (Yasuda-Shedlovsky)
Since the pKa was measured in methanol mixtures, you must extrapolate to aqueous conditions.
-
Calculate
: For each methanol concentration, determine the apparent pKa using the inflection point of the absorbance vs. pH curve at the shift. -
Plotting: Plot
(y-axis) vs. (dielectric constant of the mixture, x-axis). -
Extrapolation: The y-intercept of the linear regression corresponds to the aqueous pKa.
Experimental Workflow Diagram
Figure 2: Workflow for UV-metric pKa determination using cosolvent extrapolation.
Data Interpretation & Biopharmaceutical Implications[1]
Expected Results
Based on structural analogs (e.g., 3-aminopyridine, pKa 5.9; Pyridine-2-carboxamide, pKa ~2.1), the antagonistic effects of the electron-donating amine and electron-withdrawing amide suggest the experimental aqueous pKa will likely fall between 3.5 and 4.5 .
Impact on Solubility
-
Stomach (pH 1.5): The molecule will be >99% protonated (Cationic). Solubility will be maximal.
-
Intestine (pH 6.5): The molecule will be >99% neutral. Solubility will be limited by the intrinsic solubility (
) of the lipophilic neutral form. -
Formulation Strategy: To maintain solubility in the intestine, consider using amorphous solid dispersions (ASD) or lipid-based formulations (SEDDS), as salt forms may disproportionate rapidly upon gastric emptying.
Reference Data Table (Substructural Analogs)
| Compound | pKa (Exp) | Source | Relevance |
| Pyridine | 5.23 | Avdeef, 2013 | Core Scaffold |
| 3-Aminopyridine | 5.98 | Perrin, 1965 | Effect of 3-NH2 (+0.75) |
| Pyridine-2-carboxamide | 2.10 | Serjeant, 1979 | Effect of 2-CONH2 (-3.1) |
| Target Molecule | ~3.8 (Pred) | Calculated | Combined Effect |
References
-
Avdeef, A. (2013). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link
-
Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism. Link
-
Yasuda, M. (1959). "The influence of solvent on the dissociation constants of organic acids." Bulletin of the Chemical Society of Japan. Link
-
Görbitz, C. H. (2000). "Intramolecular hydrogen bonds in 3-aminopyrazine-2-carboxamide derivatives." Acta Crystallographica. (Relevant structural analog analysis). Link
Sources
An In-depth Technical Guide to the Safety and Handling of 3-amino-N-phenylpyridine-2-carboxamide
Prepared by: Gemini, Senior Application Scientist
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to the Safety of a Novel Pyridine Derivative
The compound 3-amino-N-phenylpyridine-2-carboxamide stands at the intersection of several classes of biologically active molecules. Its structure incorporates an aminopyridine core, a known modulator of neuronal activity, and an N-phenylcarboxamide moiety, a feature present in numerous therapeutic agents. The broader family of 3-phenylpyridine scaffolds is recognized as a "privileged structure" in medicinal chemistry, forming the basis for drugs targeting cancer and inflammatory diseases.[1][2] This inherent biological activity necessitates a robust and proactive safety assessment.
As of the date of this guide, a specific, officially registered Safety Data Sheet (SDS) for this compound is not publicly available. This is common for novel chemical entities intended for research and development. Therefore, this document serves as a comprehensive technical guide, constructed from an expert analysis of the known toxicological profiles of its core chemical components: 3-aminopyridine and N-phenylpyridinecarboxamide analogues. By understanding the hazards of these parent structures, we can reliably predict the safety profile of the target compound and establish rigorous protocols for its safe handling, use, and disposal. This approach is fundamental to ensuring laboratory safety and scientific integrity when working with new chemical entities.
Predicted Hazard Identification and Classification
Based on the documented hazards of structurally related compounds, this compound should be handled as a substance with a high degree of acute toxicity and significant irritation potential. The following GHS classification is predicted based on data from 3-aminopyridine and related pyridinecarboxamides.
| Hazard Class | Predicted Category | Basis for Classification and Key Findings | Authoritative Sources |
| Acute Toxicity, Oral | Category 2 or 3 | 3-Aminopyridine is classified as "Toxic if swallowed" (Category 3).[3][4] Given the high toxicity of aminopyridines in general, a conservative approach is warranted.[5] | [3][4][5] |
| Acute Toxicity, Dermal | Category 3 | 3-Aminopyridine is classified as "Toxic in contact with skin."[3][4] Aminopyridines are readily absorbed through intact skin.[5] | [3][4][5] |
| Acute Toxicity, Inhalation | Category 3 | 3-Aminopyridine is classified as "Toxic if inhaled."[4] The compound is likely a solid powder, making dust inhalation a primary exposure risk. | [4][5] |
| Skin Corrosion/Irritation | Category 2 | Both 3-aminopyridine and 2-pyridinecarboxamide are known to cause skin irritation.[3][4][6][7][8] | [3][4][6][7][8] |
| Serious Eye Damage/Irritation | Category 2 | Both parent compounds cause serious eye irritation.[3][4][6][7][8] Direct contact with the eye is likely to cause significant damage. | [3][4][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | May cause respiratory irritation upon inhalation of dust particles, a known hazard of both 3-aminopyridine and 2-pyridinecarboxamide.[4][8] | [4][8] |
| Hazardous to the Aquatic Environment (Acute & Chronic) | Category 1 | 3-Aminopyridine is documented as being "Very toxic to aquatic life with long lasting effects."[3] This classification should be assumed for the target compound. | [3] |
In-Depth Toxicological Profile and Mechanism of Action
The primary toxicological concern stems from the 3-aminopyridine core, which has well-documented and potent effects on the central nervous system (CNS).
Potent Neurotoxicity via Potassium Channel Blockade
The defining toxicological characteristic of aminopyridines is their function as voltage-gated potassium (K+) channel blockers.[5][9] This mechanism is critical for researchers to understand as it dictates the symptoms of exposure and the required first aid response.
-
Mechanism: By blocking K+ channels, aminopyridines prolong the duration of the action potential in neurons. This leads to an increased influx of calcium ions at the synapse, enhancing the release of neurotransmitters.
-
Physiological Effect: This results in a state of CNS hyperexcitability. The clinical use of the related compound 4-aminopyridine is limited by a very narrow therapeutic index; doses only slightly above therapeutic levels can lead to restlessness, confusion, and seizures.[10]
-
Symptoms of Overexposure: Researchers should be vigilant for symptoms that may indicate exposure, including hyperexcitability, tremors, muscular incoordination, and in severe cases, clonic or tonic convulsions.[9][11]
Caption: Mechanism of aminopyridine-induced neurotoxicity.
Dermal and Mucous Membrane Irritation
Both the aminopyridine and pyridinecarboxamide functional groups contribute to a strong potential for irritation.
-
Skin: Classified as a Category 2 irritant, the compound is expected to cause redness, inflammation, and discomfort upon contact.[3][4] The high risk of dermal absorption means that any skin contact should be treated as a potential systemic exposure.[5]
-
Eyes: As a Category 2 eye irritant, direct contact can cause serious and potentially lasting damage.[3][4] Immediate and thorough rinsing is critical.
-
Respiratory Tract: Inhalation of airborne dust can lead to irritation of the nose, throat, and lungs.[4][8]
Experimental Protocols for Safe Handling
A self-validating system of controls is mandatory. Every step is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Risk Assessment and Control Workflow
The following workflow must be followed before any experiment begins.
Caption: Mandatory workflow for handling the target compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Causality: To prevent inhalation of toxic dust and absorption of vapors, all handling of the solid compound and its solutions must be performed within a certified chemical fume hood.
-
Protocol:
-
Verify the fume hood has a face velocity between 80-120 feet per minute.
-
Ensure the work area is clean and uncluttered.
-
Gather all necessary equipment (spatulas, glassware, solvents) and place it inside the hood before introducing the compound.
-
-
-
Personal Protective Equipment (PPE):
-
Causality: Due to the high dermal toxicity and severe eye irritation potential, a multi-layered PPE approach is required.
-
Protocol:
-
Gloves: Wear double-layered nitrile gloves. Change gloves immediately if contamination is suspected.
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.
-
Body Protection: Wear a flame-resistant lab coat, fully buttoned. Ensure clothing covers all exposed skin.
-
-
-
Weighing and Transfer:
-
Causality: The solid compound is most hazardous when it can become airborne. Static electricity can cause fine powders to disperse unexpectedly.
-
Protocol:
-
Perform all weighing inside the fume hood.
-
Use an anti-static weigh boat or paper.
-
Transfer the compound carefully using a spatula, avoiding any actions that could generate dust.
-
Close the container immediately after dispensing.
-
-
-
Spill Response:
-
Causality: A prepared response minimizes exposure and environmental contamination.
-
Protocol:
-
Alert: Immediately alert personnel in the area.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Contain (if safe): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
First Aid and Emergency Procedures
Immediate and correct first aid is critical following any suspected exposure.
| Exposure Route | Protocol | Justification |
| Inhalation | 1. Remove the individual to fresh air immediately.[6] 2. If breathing is difficult or has stopped, provide artificial respiration.[6] 3. Seek immediate medical attention.[4][6] | To remove the source of toxic dust and support respiration. CNS effects can develop rapidly. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[3][6] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] 3. Seek immediate medical attention.[3][6] | To mitigate the high risk of dermal absorption and prevent systemic toxicity. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6][7] 2. Remove contact lenses if present and easy to do so.[6][7] 3. Seek immediate medical attention.[6] | To dilute and remove the severely irritating substance and prevent permanent eye damage. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[3][6] 3. If the person is conscious, give two glasses of water to drink. 4. Seek immediate medical attention.[3][4][6] | To avoid aspiration of the toxic substance into the lungs. Medical intervention is required to manage systemic poisoning. |
Storage and Disposal
-
Storage: The compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The storage location should be a locked cabinet or area accessible only to authorized personnel, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: All waste containing this compound (including empty containers, contaminated PPE, and spill cleanup materials) must be treated as hazardous waste.[3][6] Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains, as it is highly toxic to aquatic life.[3]
References
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA.
- U.S. Environmental Protection Agency. (2006, February 27). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. PPRTV Library.
- Schafer, E.W., Jr., et al. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26, 532-538.
- Thermo Fisher Scientific. (2010, October 19).
- Sigma-Aldrich. (2025, November 6).
- King, A. M., & Aaron, C. K. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 8(3), 299–303.
- Thermo Fisher Scientific. (2014, January 27).
- Jubilant Ingrevia Limited. (n.d.).
- Combi-Blocks, Inc. (2025, July 24).
- CDH Fine Chemical. (n.d.).
- PubChem. (2026, February 7). 2-Pyridinecarboxamide.
- BenchChem. (2025). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development.
- Sourcing API. (2026, February 12). The Role of 3-Phenylpyridine in Pharmaceutical Synthesis.
Sources
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- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Pyridinecarboxamide | C6H6N2O | CID 15070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. aphis.usda.gov [aphis.usda.gov]
Pharmacophore modeling of 3-amino-N-phenylpyridine-2-carboxamide
Executive Summary
The scaffold 3-amino-N-phenylpyridine-2-carboxamide represents a privileged structural motif in medicinal chemistry, primarily utilized in the design of ATP-competitive kinase inhibitors (e.g., FGFR, VEGFR, and FOXM1 pathway modulators). Its pharmacological utility stems from its ability to function as a bidentate hinge binder while simultaneously accessing hydrophobic pockets adjacent to the ATP-binding site.[1]
This technical guide details the construction of a high-fidelity pharmacophore model for this scaffold. Unlike generic modeling tutorials, this document focuses on the conformation-activity relationship (CAR) driven by the intramolecular hydrogen bond between the 3-amino group and the 2-carboxamide carbonyl. We will explore how to translate these quantum mechanical realities into discrete pharmacophoric features (spheres, vectors, and exclusion volumes) suitable for high-throughput virtual screening (HTVS).
Part 1: Chemical & Biological Context[1][2][3][4][5]
To build an accurate model, one must first understand the "active" conformation.[1][2] The this compound scaffold is not a flexible chain; it is a pseudo-tricyclic system stabilized by intramolecular forces.
The Intramolecular Lock
The critical feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the C3-amino proton (Donor) and the C2-carboxamide oxygen (Acceptor).[1]
-
Effect: This locks the pyridine ring and the amide moiety into a coplanar arrangement (S(6) ring motif).[1]
-
Modeling Consequence: Pharmacophore generation must penalize non-planar conformations.[1] If your conformational search allows the amide to rotate out of plane (>30° torsion), the model will yield false positives (decoys).[1]
The Biological Target: Kinase Hinge Region
In the context of FGFR or similar tyrosine kinases, this scaffold typically binds to the "hinge region" (residues connecting the N- and C-terminal lobes).[1]
-
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge.[1]
-
3-Amino Group (NH₂): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge.[1]
-
N-Phenyl Ring: Occupies the hydrophobic "Selectivity Pocket" or the solvent-exposed region, depending on the specific substitution pattern.[1]
Part 2: Pharmacophore Hypothesis Generation
We will define a 4-Point Pharmacophore Hypothesis (A-D-H-R) essential for biological activity.
Feature Definitions
| Feature ID | Type | Chemical Function | Geometric Constraint |
| F1 | H-Bond Acceptor (HBA) | Pyridine Nitrogen (N1) | Vectorized; projected towards the hinge backbone NH. |
| F2 | H-Bond Donor (HBD) | 3-Amino Group (NH₂) | Vectorized; projected towards the hinge backbone C=O. |
| F3 | Hydrophobic (Hyd) | Phenyl Ring | Centroid sphere (Radius: 1.5 Å).[1] Interactions with Gatekeeper residues. |
| F4 | Planar Group | Pyridine-Amide Core | Plane constraint to enforce the IMHB-locked conformation. |
The "Excluded Volume" (ExVol) Strategy
To increase specificity, we must define where the ligand cannot go.[1]
-
ATP-Binding Floor: Place an exclusion sphere below the pyridine ring to mimic the steric boundary of the kinase C-lobe.[1]
-
Gatekeeper Clash: If targeting a specific mutant (e.g., T790M), place a steric exclusion sphere near the linker region to filter out bulky analogs that would clash with the Methionine gatekeeper.[1]
Part 3: Computational Protocol (Step-by-Step)
This protocol assumes the use of industry-standard suites (e.g., MOE, Schrödinger Phase, or LigandScout), but the logic applies universally.
Phase 1: Dataset Preparation & Conformational Analysis
-
Curate Ligands: Select this compound and 5–10 active derivatives (IC₅₀ < 100 nM).
-
Protonation States: Generate states at pH 7.4. Ensure the pyridine nitrogen is not protonated (it must remain an acceptor).[1]
-
Conformational Search:
-
Method: Stochastic search (e.g., OMEGA or MacroModel).[1]
-
Constraint: Apply a distance constraint of 1.8–2.2 Å between the Amino-H and Amide-O to enforce the bioactive IMHB. Discard conformers lacking this planarity.
-
Phase 2: Alignment & Feature Mapping
-
Superposition: Align all active conformers using the Pyridine-Amide core as the fixed scaffold.[1]
-
Feature Extraction: Identify common chemical features present in >90% of the active set.
-
Vector Refinement: Convert simple spheres into directed vectors for F1 and F2 (H-bonds) to mimic the directionality required for hinge binding.
Phase 3: Validation
-
Decoy Set Generation: Generate 500 structurally similar but inactive molecules (e.g., using DUD-E methodology).
-
Screening: Screen the active set + decoy set against the pharmacophore.
-
Metrics: Calculate the Enrichment Factor (EF1%) and ROC AUC. A valid model must achieve EF1% > 10.[1]
Part 4: Visualization of the Workflow
The following diagram illustrates the logical flow from chemical structure to a validated pharmacophore model.
Caption: Workflow for generating a conformationally restricted pharmacophore model for kinase inhibitors.
Part 5: Structural Interaction Map
To visualize the specific binding hypothesis described in Section 1.2, the following diagram maps the ligand features to the receptor (Kinase Hinge) residues.
Caption: Bidentate hinge-binding mode of the scaffold, stabilized by the internal amino-carbonyl lock.
Part 6: Critical Experimental Considerations
The "Water Bridge" Trap
In some kinase crystal structures (e.g., MAPK), a water molecule mediates the interaction between the inhibitor and the protein.[1]
-
Protocol: When analyzing PDB datasets, check for conserved water molecules near the pyridine nitrogen. If a water bridge is conserved, your pharmacophore feature must be a projected point (the location of the water oxygen) rather than the ligand atom itself.[1]
Synthetic Feasibility & SAR
Pharmacophore modeling often suggests modifications that are synthetically difficult.[1]
-
Guidance: The 2-carboxamide position is highly sensitive. Replacing the amide with an ester or reverse-amide often breaks the IMHB (see Section 1.1), leading to a loss of potency.[1] Ensure your model penalizes compounds that disrupt this donor-acceptor internal pair [1].[1]
References
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives. PubMed Central (PMC). Discusses the effect of electron-withdrawing substituents and the critical nature of the carboxamide core in FOXM1 and kinase inhibition.
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry / NIH. Details the bidentate binding mode and the importance of the intramolecular hydrogen bond for scaffold hopping. [1]
-
Pharmacophore Modeling: Advances and Pitfalls. Frontiers in Drug Discovery. A comprehensive review of ligand-based vs. structure-based methodologies and validation strategies. (Note: Generalized reference for Section 3 methodology)
-
P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology. Provides context on the utility of pyridine/pyrimidine carboxamides in P2X3 antagonism, highlighting the selectivity challenges modeled via exclusion volumes.
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The 3-Amino-N-Phenylpyridine-2-Carboxamide Scaffold: A Technical Guide to Discovery and Optimization
The following technical guide details the discovery, medicinal chemistry, and therapeutic applications of the 3-amino-N-phenylpyridine-2-carboxamide scaffold.
Executive Summary
The This compound motif represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically identified through high-throughput screening (HTS) for kinase inhibitors, this scaffold has evolved into a versatile template for developing ATP-competitive inhibitors , P2X receptor antagonists , and epigenetic modulators (HDAC/SIRT) .[1]
Its pharmacological value stems from its ability to form a stable pseudo-bicyclic conformation via an intramolecular hydrogen bond between the 3-amino group and the 2-carboxamide carbonyl.[1] This conformation mimics the adenine ring of ATP, allowing the molecule to dock effectively into the hinge region of kinase domains and other nucleotide-binding pockets.[1]
Structural Basis & Pharmacophore
To understand the utility of this scaffold, one must analyze its binding geometry.[1] The core structure is not merely a flexible chain; it is a pre-organized system.[1]
The Intramolecular "Lock"
In solution and the binding pocket, the molecule adopts a planar conformation.[1] The C3-amino proton acts as a hydrogen bond donor to the C2-amide carbonyl oxygen.[1] This creates a pseudo-six-membered ring , locking the rotatable bonds and reducing the entropic penalty of binding.[1]
-
Acceptor (A): Pyridine Nitrogen (N1) and Amide Carbonyl (C=O).[1]
-
Hydrophobic Tail: The N-phenyl ring, which typically occupies the hydrophobic specificity pocket (e.g., the "back pocket" in kinases).[1]
Pharmacophore Visualization
The following diagram illustrates the critical interactions and the "pseudo-ring" formation.
Caption: Pharmacophore map showing the intramolecular H-bond that locks the conformation (green dashed) and key binding interactions with protein targets.[1]
History and Discovery Trajectory
Origin: The Kinase Screening Era (Early 2000s)
The discovery of the 3-amino-pyridine-2-carboxamide analogs was largely serendipitous, emerging from broad library screens targeting Tyrosine Kinases (TKs) .[1]
-
Initial Hit: Early screens for FGFR (Fibroblast Growth Factor Receptor) and KDR (VEGFR2) inhibitors identified the 3-aminopyridine core as a weak but ligand-efficient hit.[1]
-
Scaffold Hopping: Medicinal chemists recognized that this core was isosteric with the diaminopyrimidine scaffold (found in drugs like Gefitinib) and the aminopyrazine scaffold.[1]
-
Evolution: The pyridine series was often optimized into fused bicyclic systems (e.g., thienopyridines) to improve potency, but the monocyclic pyridine remains a critical tool compound for probing selectivity.[1]
Diversification: P2X and Epigenetics
In the 2010s, the scaffold found new life beyond oncology:[1]
-
P2X3 Antagonists: For chronic cough and pain.[1] The 3-amino-carboxamide motif allows for blockade of the ATP-gated ion channel.[1]
-
SIRT1 Activators: Analogs with specific hydrophobic substitution on the phenyl ring were found to modulate Sirtuin activity, influencing metabolic pathways.[1]
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The optimization of this scaffold follows a strict logic. Modifications are categorized by the three vectors of the molecule.[1]
Vector 1: The N-Phenyl Ring (The "Tail")
This is the most modifiable region.[1] It dictates potency and selectivity.[1]
-
3,4-Disubstitution: Introducing electron-withdrawing groups (Cl, F, CF₃) at the meta and para positions of the phenyl ring dramatically increases potency against kinases.[1] This is likely due to better filling of the hydrophobic pocket.[1]
-
Solubilizing Groups: Adding morpholine or piperazine tails to the phenyl ring improves ADME properties (solubility and oral bioavailability) without disrupting binding.[1]
Vector 2: The Pyridine Core[1]
-
C4/C5 Substitution: Substitution here is limited. Bulky groups at C4 often clash with the protein backbone.[1] However, small groups (F, CH₃) at C6 can sometimes improve metabolic stability by blocking oxidation.[1]
-
Scaffold Hopping: Replacing the pyridine nitrogen (CH -> N) to form a pyrazine often improves solubility (lower LogP) while maintaining the binding mode.[1] This is seen in recent FGFR inhibitor candidates.[1]
Vector 3: The 3-Amino Group[1][3]
-
Primary Amine Essentiality: Methylation or acetylation of the 3-NH₂ group usually abolishes activity.[1] The free protons are required for the intramolecular lock and the hinge-binding H-bond.[1]
Summary of SAR Data (Representative)
| Analog ID | Core Structure | R (Phenyl Substituent) | Target | IC50 (nM) | Notes |
| Cmpd 1 | Pyridine | -H | FGFR1 | >10,000 | Baseline hit; weak activity.[1] |
| Cmpd 5a | Pyridine | 3,4-dimethoxy | FGFR1 | 850 | Improved H-bonding/fit.[1] |
| Cmpd 12b | Pyrazine | 3,5-dimethoxy | FGFR1 | 120 | Scaffold Hop ; improved potency.[1] |
| Cmpd 18i | Pyrazine | 3,5-dihydroxy | FGFR1-4 | ~20 | Pan-FGFR inhibitor; high polarity.[1] |
| Cmpd 7 | Pyridine | 4-fluoro | P2X3 | 450 | Ion channel block; distinct SAR.[1] |
Synthetic Protocols
The synthesis of these analogs is robust and modular, allowing for the rapid generation of libraries.[1] The two primary routes are Amide Coupling (Route A) and SnAr Displacement (Route B).[1]
Route A: The Acid Chloride/Coupling Method
This is the standard route for generating diverse N-phenyl analogs.[1]
-
Activation: The acid is activated using HATU or converted to an acid chloride (using SOCl₂).[1] Note: Protection of the 3-amino group (e.g., with Boc) is often required to prevent self-polymerization.[1]
-
Coupling: Reaction with the appropriate aniline.
-
Deprotection: Removal of the Boc group (if used).[1]
Route B: The SnAr Displacement (Industrial Route)
Preferred for scale-up due to lower cost of goods.[1]
-
Starting Material: 2-Chloro-3-nitropyridine.[1]
-
Carbonylation: Palladium-catalyzed carbonylation (CO gas) in the presence of the aniline to form the amide bond directly.[1]
-
Reduction: Reduction of the nitro group (-NO₂) to the amine (-NH₂) using Fe/NH₄Cl or H₂/Pd-C.[1]
Synthetic Workflow Diagram
Caption: The "Aminocarbonylation-Reduction" route allows for convergent synthesis of the scaffold from inexpensive halopyridines.[1]
Experimental Validation Protocols
To validate the activity of synthesized analogs, the following assays are standard.
Kinase Inhibition Assay (FRET-based)[1]
-
Principle: Measures the transfer of phosphate from ATP to a peptide substrate.[1]
-
Protocol:
-
Incubate recombinant kinase (e.g., FGFR1) with the analog (0.1 nM – 10 µM) in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂).[1]
-
Add ATP (at Km) and fluorescently labeled peptide substrate.[1]
-
Incubate for 60 min at RT.
-
Add detection antibody (Eu-labeled anti-phosphotyrosine).[1]
-
Measure TR-FRET signal.[1]
-
-
Validation: IC50 should be calculated using a 4-parameter logistic fit. Staurosporine is used as a positive control.[1]
Cellular Target Engagement (Western Blot)
-
Purpose: Confirm the analog inhibits the target inside the cell.
-
Protocol:
-
Treat cancer cells (e.g., SNU-16 for FGFR) with the analog for 2 hours.[1]
-
Stimulate with ligand (e.g., FGF) for 15 min.[1]
-
Lyse cells and perform Western Blot for p-ERK (downstream marker) and p-FGFR .[1]
-
Success Criteria: Dose-dependent reduction in phosphorylation bands relative to Total-ERK/Total-FGFR.[1]
-
Future Directions & Conclusion
The This compound scaffold remains a vital tool in drug discovery.[1][4] While early iterations suffered from moderate potency, modern "scaffold hopping" to pyrazines and thienopyridines has unlocked nanomolar activity.[1]
Current research focuses on:
-
Covalent Inhibitors: Attaching acrylamide "warheads" to the phenyl ring to target non-catalytic cysteines.[1]
-
PROTACs: Using the scaffold as a binder to recruit E3 ligases for targeted protein degradation.
For researchers entering this field, the pyridine-2-carboxamide core offers a predictable, synthetically accessible, and biologically validated starting point for optimization.[1]
References
-
Discovery of Antiplasmodial Pyridine Carboxamides. Source: Australian National University Research.[1] Context: Identifies the pyridine carboxamide core as a potent anti-infective scaffold.[1]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: Journal of Medicinal Chemistry / PMC (2024).[1] Context: Details the scaffold hopping from pyridine to pyrazine and the SAR of the 3-amino-carboxamide motif.
-
Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides as LIMK1 Inhibitors. Source: MedChemComm (RSC Publishing).[1][2] Context: Demonstrates the utility of the fused pyridine scaffold in kinase inhibition.[1]
-
Structure-Activity Relationship of N-phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives. Source: Pharmaceuticals (MDPI).[1] Context: Provides detailed SAR on the N-phenyl ring substitutions relevant to the carboxamide core.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
Methodological & Application
Technical Application Note: Optimized Amide Coupling Strategies for 3-Aminopicolinic Acid
Topic: Amide coupling conditions for 3-aminopicolinic acid and aniline Content Type: Application Note and Protocol
Executive Summary
Coupling 3-aminopicolinic acid (3-APA) with aniline presents a unique set of synthetic challenges that often lead to low yields or complex impurity profiles when using standard carbodiimide (EDC/DCC) chemistries. The difficulties arise from three convergent factors:
-
Zwitterionic Interference: The basic pyridine nitrogen and acidic carboxylate form strong intermolecular networks, reducing solubility in non-polar solvents (DCM).
-
Nucleophilic Competition: While the 3-amino group is electronically deactivated by the pyridine ring, it remains a competitive nucleophile, posing a risk of oligomerization (self-coupling).
-
Electronic Mismatch: Aniline is a weak nucleophile. Standard activated esters (OBt/OSu) often hydrolyze before the aniline can attack, especially if the reaction kinetics are sluggish due to steric crowding at the ortho-position.
This guide details two optimized protocols: a High-Fidelity Protection Strategy (recommended for scale-up and purity) and a Direct T3P Activation Strategy (recommended for high-throughput screening).
Mechanistic Analysis & Strategy
The Challenge: Electronic Deactivation & Chelation
The 3-aminopicolinic acid scaffold is capable of bidentate chelation. Metal-based coupling agents or Lewis acid additives can be sequestered by the picolinate motif, stalling the reaction. Furthermore, the ortho-amino group creates a steric block and a potential hydrogen-bond donor to the carbonyl, stabilizing the ground state of the acid and making activation more difficult.
The Solution: Reagent Selection
-
Avoid: Standard EDC/HOBt (too slow, high hydrolysis risk) or Thionyl Chloride (risk of forming 4-chloropicolinic acid byproducts or polymerization).
-
Select:
-
Boc-Anhydride: To mask the 3-amino group, preventing oligomerization and improving solubility in organic solvents.
-
T3P (Propylphosphonic Anhydride): A powerful coupling agent that drives the reaction to completion through entropy (release of gaseous/soluble byproducts) and operates well with weak nucleophiles like aniline without requiring protecting groups in favorable cases.
-
Decision Logic Workflow
Figure 1: Decision tree for selecting the optimal coupling pathway based on scale and purity requirements.
Protocol A: The "Gold Standard" (Boc-Protection Route)
Best for: Scale-up (>1g), GMP synthesis, or when the aniline bears electron-withdrawing groups.
Phase 1: Protection of 3-Aminopicolinic Acid
Rationale: Protecting the amine prevents intermolecular self-coupling and disrupts the zwitterionic lattice, rendering the molecule soluble in DCM/DMF.
-
Dissolution: Suspend 3-aminopicolinic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N NaOH (2.5 eq).
-
Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Acidify carefully with 1N HCl to pH ~3-4 (precipitate forms). Extract with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Verify formation of 3-((tert-butoxycarbonyl)amino)picolinic acid via LCMS.
-
Phase 2: Amide Coupling (HATU Method)
Rationale: HATU is chosen over EDC because the 7-azabenzotriazole moiety accelerates the reaction with the weak aniline nucleophile via a pre-organized transition state.
-
Activation: Dissolve Boc-3-APA (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (Diisopropylethylamine) (3.0 eq). Stir for 5 mins.
-
Coupling: Add HATU (1.1 eq). The solution should turn yellow/orange. Stir for 5–10 mins to form the activated ester.
-
Addition: Add Aniline (1.1 eq).
-
Incubation: Stir at RT for 4–12 hours.
-
Note: If the aniline is very electron-deficient (e.g., nitro-aniline), heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash sequentially with Sat. NaHCO₃ (2x), Water, and Brine.[1] Dry and concentrate.
Phase 3: Deprotection
-
Cleavage: Dissolve the intermediate in DCM . Add TFA (Trifluoroacetic acid) (ratio 4:1 DCM:TFA).
-
Completion: Stir for 1–2 hours. Monitor by TLC (disappearance of Boc-spot).
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene or ether to remove TFA traces. Neutralize with sat. NaHCO₃ if the free base is required.
Protocol B: The "Direct" Route (T3P Activation)
Best for: Rapid library synthesis, "One-pot" reactions, and avoiding deprotection steps.
Rationale: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the carboxylic acid selectively. It is less prone to epimerization and side-reactions with the pyridine nitrogen compared to HATU.
Materials
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).
-
Base: Pyridine (Critical: acts as both base and acylation catalyst).
-
Reagent: T3P (50% w/w solution in EtOAc or DMF).[2]
Step-by-Step Procedure
-
Slurry: In a reaction vial, combine 3-aminopicolinic acid (1.0 eq) and Aniline (1.2 eq) in EtOAc (concentration ~0.2 M).
-
Note: The acid may not fully dissolve initially. This is normal.
-
-
Base Addition: Add Pyridine (3.0 – 4.0 eq).
-
Mechanistic Note: Pyridine helps solubilize the zwitterion and catalyzes the T3P activation cycle.
-
-
Activation: Cool to 0°C. Add T3P solution (1.5 – 2.0 eq) dropwise over 5 minutes.
-
Reaction: Allow to warm to RT. Stir vigorously for 12–24 hours.
-
Observation: The slurry should slowly clarify as the product forms (amides are often more soluble in EtOAc than the zwitterionic starting material).
-
-
Workup (Simplified):
Quantitative Comparison of Methods
| Feature | Protocol A (Boc/HATU) | Protocol B (Direct T3P) |
| Overall Yield | High (75–90%) | Moderate to High (50–80%) |
| Purity (Crude) | Very High | High (T3P byproducts are water-soluble) |
| Step Count | 3 Steps (Protect -> Couple -> Deprotect) | 1 Step (One-pot) |
| Atom Economy | Low (Protecting group waste) | High |
| Risk of Self-Coupling | Negligible | Low (Kinetic preference for Aniline) |
| Purification | Column often required | Extraction often sufficient |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (Protocol B) | Aniline is too weak of a nucleophile. | Switch solvent to DMF; Heat to 60°C; Increase T3P to 3.0 eq. |
| Oligomerization (Protocol B) | 3-NH₂ competing with Aniline. | Switch to Protocol A (Boc-protection is mandatory). |
| Product trapped in Aqueous | Product is protonated (Pyridinium salt). | Ensure final wash is basic (NaHCO₃) or neutral. Do not use strong acid in final workup. |
| Incomplete Reaction (Protocol A) | Steric hindrance at ortho position. | Use HOAt additive with HATU; Switch base to Collidine. |
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[4] Organic Letters, vol. 13, no.[4] 19, 2011, pp. 5048–5051. Link
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link
-
Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. Link
-
Bawa, R. A. "Synthesis of Some Aminopicolinic Acids."[5] International Journal of Organic Chemistry, vol. 2, 2012. Link
Sources
Application Note: 3-Amino-N-phenylpyridine-2-carboxamide as a Bidentate Ligand
This guide details the technical application of 3-amino-N-phenylpyridine-2-carboxamide (often referred to as a functionalized picolinamide) as a bidentate ligand in transition metal catalysis and coordination chemistry.
Executive Summary
This compound is a specialized N,N'-bidentate (anionic) or N,O-bidentate (neutral) ligand derived from the picolinamide class. Unlike standard picolinamides used extensively as directing groups in C–H activation (Daugulis chemistry), the incorporation of an amino group at the 3-position of the pyridine ring introduces unique electronic donation and hydrogen-bonding capabilities. This scaffold is critical in two primary domains:
-
Catalysis: As a redox-non-innocent directing group for Palladium(II)-catalyzed C–H functionalization.
-
Bioinorganic Chemistry: As a chelator in metallodrug design, where the 3-amino group modulates lipophilicity and secondary sphere interactions.
Chemical Profile & Coordination Logic
Structural Analysis
The ligand features three potential donor sites, but steric constraints dictate its bidentate nature.
-
Primary Donor (Pyridine-N): The sp² nitrogen at position 1 is the anchor point for metal coordination.
-
Secondary Donor (Amide):
-
Neutral Mode: Coordination via the Carbonyl Oxygen (O) .
-
Anionic Mode: Upon deprotonation, coordination occurs via the Amide Nitrogen (N) , forming a highly stable 5-membered chelate ring.
-
-
The 3-Amino Modulator: Located ortho to the carboxamide, the 3-NH₂ group is too close to the Pyridine-N to participate in tridentate (N,N,N) binding without extreme ring strain. Instead, it acts as an intramolecular Hydrogen Bond Donor (to the amide oxygen) or an Electronic Booster , increasing the electron density on the pyridine ring and stabilizing high-oxidation-state intermediates (e.g., Pd(IV)).
Coordination Modes Diagram
Figure 1: Switching between Neutral (N,O) and Anionic (N,N') coordination modes depending on pH and metal precursor.
Protocol 1: Ligand Synthesis
Rationale: While simple picolinamides are commercially available, the 3-amino derivative often requires de novo synthesis to ensure high purity and avoid oxidation of the amino group.
Reagents:
-
3-Aminopicolinic acid (CAS: 1462-86-8)
-
Aniline (CAS: 62-53-3)
-
Triphenyl phosphite (P(OPh)₃) – Coupling Agent
-
Pyridine (Solvent/Base)[1]
-
Dichloromethane (DCM) & Ethanol (Workup)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopicolinic acid (10 mmol, 1.38 g) in pyridine (20 mL).
-
Coupling: Add aniline (10 mmol, 0.93 g) followed by triphenyl phosphite (10 mmol, 2.6 mL).
-
Note: P(OPh)₃ is preferred over EDC/HOBt here because it avoids side reactions with the free 3-amino group which is less nucleophilic than the aniline but can interfere in carbodiimide couplings.
-
-
Reflux: Heat the mixture at 100°C for 4 hours . The solution will turn from pale yellow to amber.
-
Workup:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate should form.
-
If oil forms, extract with DCM (3 x 50 mL), wash with 1M NaHCO₃, dry over Na₂SO₄, and evaporate.
-
-
Purification: Recrystallize the crude solid from hot ethanol .
-
Target Yield: 75-85%.
-
Characterization: ¹H NMR (DMSO-d₆) should show the amide -NH singlet at ~10.5 ppm and the -NH₂ broad singlet at ~7.0 ppm.
-
Protocol 2: Preparation of Palladium(II) Complex
Rationale: This protocol generates the [Pd(L-H)₂] complex, a model for the active species in catalytic cycles.
Reagents:
-
Ligand (Synthesized in Protocol 1)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Toluene (Solvent)[3]
Methodology:
-
Stoichiometry: Dissolve Ligand (2.0 equiv) in Toluene (0.1 M concentration).
-
Metal Addition: Add Pd(OAc)₂ (1.0 equiv). The acetate acts as an internal base to deprotonate the amide nitrogen.
-
Reaction: Stir at 60°C for 2 hours . The solution color will shift (typically to orange/red).
-
Isolation:
-
Evaporate the solvent to 20% volume.
-
Add n-Hexane to precipitate the complex.
-
Filter and wash with cold hexane.
-
-
Validation:
-
IR Spectroscopy: Look for the disappearance of the N-H stretch (amide) and a shift in the C=O stretch to lower wavenumbers (indicating amidate character).
-
Application: Catalytic C–H Activation (Directing Group)
Context: This ligand acts as a "Directing Group" (DG) on the substrate. The "N-phenyl" part is the substrate being functionalized.
Objective: Ortho-acetoxylation of the N-phenyl ring.
Reaction Setup Table:
| Component | Role | Equivalents | Notes |
| Ligand-Substrate | Substrate | 1.0 (0.2 mmol) | The this compound itself |
| Pd(OAc)₂ | Catalyst | 5 mol% | Pre-catalyst |
| PhI(OAc)₂ | Oxidant | 1.5 equiv | Iodine(III) reagent for Pd(II)→Pd(IV) |
| Ac₂O | Solvent/Reagent | 1.0 mL | Source of acetate |
| Temperature | Condition | 80°C | Sealed tube |
Workflow Diagram:
Figure 2: Mechanism of Pd-catalyzed C-H activation directed by the picolinamide scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Synthesis | Oxidation of 3-NH₂ | Perform coupling under Nitrogen atmosphere; ensure reagents are fresh. |
| Precipitate in Complexation | Pd Black formation | Temperature too high (>80°C) or lack of oxidant stability. Reduce temp to 60°C. |
| No C-H Activation | Catalyst Poisoning | The free 3-NH₂ group might bind Pd too strongly in non-productive modes. Tip: Protect 3-NH₂ with an acetyl group (Ac) if it interferes, then deprotect later. |
References
-
Daugulis, O., et al. (2005). "Palladium-Catalyzed Anilide ortho-Arylation and Alkylation." Journal of the American Chemical Society. Link
-
Chen, X., et al. (2009). "Picolinamide-Directed C–H Functionalization: A Versatile Strategy." Angewandte Chemie International Edition. Link
-
Kabanos, T. A., et al. (1986). "Coordination compounds of N-(2-aminophenyl)- and N-(3-aminophenyl)pyridine-2′-carboxamide with cobalt(II) and cobalt(III)." Monatshefte für Chemie. Link
-
He, G., et al. (2012). "Amide-Directed C–H Functionalization." Chemical Reviews. Link
-
Zhang, Q., et al. (2025). "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry. Link
Sources
- 1. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Strategies for the Crystallization of 3-amino-N-phenylpyridine-2-carboxamide
Abstract
This document provides a comprehensive guide to the crystallization of 3-amino-N-phenylpyridine-2-carboxamide, a compound of interest for its potential applications in pharmaceutical and materials science. The successful isolation of this compound in a highly pure, crystalline form is critical for downstream applications, including structural elucidation, formulation development, and biological screening. This note details the foundational principles of crystallization, offers a systematic approach to solvent selection based on the molecule's physicochemical properties, and provides detailed, step-by-step protocols for several common crystallization techniques. Troubleshooting advice and a visual workflow are included to guide researchers toward obtaining high-quality single crystals.
Introduction: The Rationale for Crystallization
The isolation and purification of active pharmaceutical ingredients (APIs) and key intermediates are paramount in drug development. Crystallization is the most powerful technique for achieving high purity, offering the ability to remove impurities, control polymorphic form, and ensure batch-to-batch consistency. This compound possesses a unique combination of functional groups—a pyridine ring, a primary amine, an amide linkage, and a phenyl ring—that dictate its solubility and intermolecular interactions. These features, particularly the capacity for strong hydrogen bonding and potential for π–π stacking, are critical levers to be exploited during the development of a crystallization protocol.[1][2] This guide provides the scientific framework and practical methodologies to achieve this.
Foundational Principles & Solvent Selection
The success of any crystallization process hinges on the careful selection of a solvent or solvent system.[3] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Physicochemical Profile of this compound
The molecular structure presents a duality of polarity:
-
Polar Moieties: The amide (-CONH-) and amino (-NH2) groups are excellent hydrogen bond donors and acceptors. The pyridine nitrogen is a hydrogen bond acceptor. These groups favor polar solvents like alcohols, acetone, and water.
-
Non-polar Moieties: The phenyl ring and the aromatic pyridine backbone are hydrophobic and favor interactions with less polar solvents, such as toluene, or can be driven out of solution by highly polar solvents.
This mixed polarity suggests that single-solvent systems may be effective, but two-component solvent systems (a "solvent" and an "anti-solvent") are often more versatile for fine-tuning solubility.[4][5]
A Systematic Approach to Solvent Screening
A preliminary solvent screen is the most effective starting point. Small-scale experiments using a few milligrams of the crude product can quickly identify promising candidates. The general rule of thumb is to match the solvent's functional groups with the compound's, suggesting that alcohols and esters are good starting points.[4]
Table 1: Candidate Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Role |
| Ethanol | 78 | Polar Protic | Excellent H-bonding capability; likely a good primary solvent.[3][6] |
| Methanol | 65 | Polar Protic | Similar to ethanol but higher volatility; may lead to faster crystal growth.[7] |
| Isopropanol | 82 | Polar Protic | Lower polarity than ethanol; may offer a better solubility differential. |
| Ethyl Acetate | 77 | Polar Aprotic | Can interact with the amide group; often used in mixtures.[1][4] |
| Acetone | 56 | Polar Aprotic | Good solvent for many organics, but its low boiling point can be challenging.[3] |
| Toluene | 111 | Non-polar | May solubilize the compound via aromatic interactions; high boiling point.[4] |
| Water | 100 | Highly Polar | Unlikely to be a primary solvent but is an excellent anti-solvent when paired with alcohols.[1][4] |
| n-Hexane | 69 | Non-polar | Will not dissolve the compound; serves as an excellent anti-solvent.[4][7] |
Crystallization Workflow Diagram
The following diagram outlines the logical progression from crude material to purified crystals, encompassing solvent screening and the selection of an appropriate crystallization method.
Caption: General workflow for the crystallization of this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: Slow Cooling Recrystallization
This is the most common and often most effective method for obtaining high-purity bulk material. An ethanol/water system is a promising starting point based on literature for similar compounds.[1]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the primary solvent (e.g., ethanol) dropwise at room temperature while stirring until the solid just dissolves. Then, add a minimal excess of the solvent (approx. 5-10% more).
-
Heating: Gently heat the solution on a hotplate with stirring until it is just below the solvent's boiling point. This ensures complete dissolution and the creation of a saturated solution.
-
Anti-Solvent Addition (if necessary): If using a two-solvent system, add the anti-solvent (e.g., deionized water) dropwise to the hot solution until persistent cloudiness (turbidity) is observed. Add a few drops of the primary solvent back into the solution until it becomes clear again. This brings the solution to its exact saturation point.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. For best results, place the flask in an insulated container (e.g., a beaker wrapped in glass wool) to slow the cooling rate further.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent.
Protocol B: Slow Evaporation
This method is ideal for generating high-quality single crystals for X-ray diffraction, especially when the compound is moderately soluble at room temperature.[1]
-
Preparation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate or a methanol/dichloromethane mixture) in a vial to create a solution that is nearly saturated but not fully.
-
Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-3 times to allow for very slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and harvest the crystals.
Protocol C: Vapor Diffusion
This technique is excellent for microscale crystallization and for compounds that are difficult to crystallize by other methods. It involves the slow introduction of an anti-solvent via the vapor phase.
-
Setup: Place a small, open vial containing the compound dissolved in a primary, higher-boiling-point solvent (e.g., ethanol) inside a larger, sealed jar.
-
Anti-Solvent: Add a layer of a more volatile anti-solvent (e.g., n-hexane or diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the outer jar. The volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Incubation & Harvesting: Allow the system to stand undisturbed for several days. Harvest the crystals once they have grown to a suitable size.
Troubleshooting Common Issues
-
Oiling Out: The compound precipitates as a liquid instead of a solid. This often happens if the solution is cooled too quickly or is supersaturated at a temperature above the compound's melting point.
-
Solution: Re-heat the solution to dissolve the oil, add more of the primary solvent, and cool at a much slower rate.[3]
-
-
No Crystals Form: The solution may not be sufficiently saturated, or nucleation is inhibited.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful crystallization.[8] If these fail, slowly evaporate some solvent to increase the concentration.
-
-
Formation of Fine Powder/Needles: This indicates rapid crystallization, often due to excessively fast cooling or high supersaturation.
-
Solution: Reduce the rate of cooling. Use a more dilute solution or a solvent system where the solubility difference between hot and cold is less dramatic.
-
Conclusion
The crystallization of this compound is a multifactorial process that can be systematically optimized. By understanding the molecule's structural characteristics and employing a logical approach to solvent screening, high-purity crystalline material can be reliably obtained. The protocols detailed herein for slow cooling, slow evaporation, and vapor diffusion provide robust starting points for methods development. Careful control over saturation, cooling rate, and nucleation is key to achieving the desired outcome in terms of crystal size, purity, and yield.
References
-
Gzella, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. Available at: [Link]
-
All Chemistry (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Zitko, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. Available at: [Link]
- Unknown Author. COMMON SOLVENTS FOR CRYSTALLIZATION. PDF available via various academic sources.
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
-
Zitko, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. Available at: [Link]
-
Papathanasiou, K. E., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E, 77(Pt 9), 920-926. Available at: [Link]
-
Babu, S. G., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(11), 5570-5578. Available at: [Link]
-
Tuffnell, J. M., et al. (2020). Polymorphism and Host–Guest Chemistry of a Phenylpyridine-Functionalized Zwitterion. Crystal Growth & Design, 20(3), 1916-1923. Available at: [Link]
-
Said, S. A., & Moustafa, A. H. (2005). Synthesis and Transformations of 3-Aminothieno[2,3-b]pyridine-2-carboxamides. ChemInform, 36(8). Available at: [Link]
-
Papathanasiou, K. E., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. IUCrData, 6(9), x210983. Available at: [Link]
-
Various Authors (2024). Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]
-
Meva, F. E., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E, 73(Pt 7), 1011-1015. Available at: [Link]
-
Zhang, Y-L., & Xu, J-H. (2008). N-Phenylpyridine-2-carb-amide. Acta Crystallographica Section E, 64(Pt 10), o1904. Available at: [Link]
-
Meva, F. E., et al. (2017). (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. Available at: [Link]
- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
-
Dehghan, G., et al. (2016). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society, 61(1), 2824-2827. Available at: [Link]
-
Remeur, C., et al. (2021). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 26(23), 7322. Available at: [Link]
-
Kheder, N. A. (2013). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Journal of Chemistry. Available at: [Link]
-
Srirambhatla, V. K., et al. (2015). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 15(2), 859-867. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-Phenylpyridine-2-carb-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low conversion rates in N-phenylpyridine carboxamide synthesis
Technical Support Center: N-Phenylpyridine Carboxamide Synthesis
Welcome to the technical support center for N-phenylpyridine carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low conversion rates, in this crucial amide bond formation. N-phenylpyridine carboxamides are a cornerstone scaffold in numerous pharmaceuticals and advanced materials. However, their synthesis can be deceptively complex due to the electronic properties of the pyridine and aniline precursors.
This document moves beyond standard protocols to provide in-depth, field-tested insights into why reactions fail and how to systematically troubleshoot them. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in sound chemical principles.
Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates
This section addresses the most common issues encountered during the synthesis of N-phenylpyridine carboxamides in a direct question-and-answer format.
Q1: My reaction has stalled. LCMS analysis shows unreacted starting materials and no product formation. What are the primary causes?
When a reaction fails to initiate, the root cause typically lies in one of three areas: inadequate activation of the carboxylic acid, poor nucleophilicity of the amine, or compromised reagents.
A1. Inadequate Carboxylic Acid Activation: The pyridine carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester, acyl chloride) for the amine to attack.
-
Causality: The lone pair on the pyridine nitrogen can interact with reagents and, if protonated, can significantly decrease the reactivity of the system. Standard coupling reagents may not be potent enough.
-
Troubleshooting Steps:
-
Switch to a High-Potency Coupling Reagent: For challenging substrates, standard carbodiimides like EDC may be insufficient. Move to a more powerful uronium/aminium salt such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These reagents form highly reactive activated esters, which can overcome the energy barrier for sluggish couplings.[1][2]
-
Convert to Acyl Chloride: In a separate step, convert the pyridine carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5] The resulting acyl chloride is extremely reactive and will often couple with the aniline where other methods fail. Caution: This method is less functional-group tolerant.
-
A2. Low Nucleophilicity of the Aniline Partner: Anilines, especially those bearing electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), are poor nucleophiles.
-
Causality: The lone pair of the aniline nitrogen is delocalized into the aromatic ring, reducing its availability to attack the activated carboxylic acid. This effect is magnified by electron-withdrawing substituents.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor by TLC or LCMS to avoid decomposition.
-
Incorporate a Catalyst: Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) . DMAP functions as a potent acyl transfer catalyst by forming a highly reactive N-acylpyridinium intermediate.[1]
-
Use a Stronger, Non-Nucleophilic Base: Ensure the aniline is not protonated. Use at least 2-3 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to scavenge any acid generated in situ (e.g., from HCl salts or HOBt).[1]
-
A3. Compromised Reagents or Reaction Environment: Amide coupling reactions are highly sensitive to water.
-
Causality: Activated carboxylic acid intermediates are readily hydrolyzed by water, reverting them to the unreactive starting material.[2] Coupling reagents themselves can also be hygroscopic and lose activity over time.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents (passed through a solvent purification system or stored over molecular sieves). Dry glassware in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Quality: Use a fresh bottle of the coupling reagent if its age or storage conditions are questionable.
-
Q2: The reaction is proceeding, but I'm getting a low yield along with significant byproduct formation. What are the likely side reactions and how can I suppress them?
Byproduct formation is a clear indicator of competing reaction pathways. Identifying the nature of the impurity is key to mitigating its formation.
A1. Formation of a Guanidinium Byproduct: This is common when using uronium/aminium reagents like HBTU or HATU.
-
Causality: The aniline can directly attack the central carbon of the coupling reagent, forming a stable, unreactive guanidinium species.
-
Troubleshooting Steps:
-
Control the Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the aniline. This allows the formation of the active ester intermediate, minimizing the concentration of free coupling reagent available to react with the amine.
-
A2. Formation of Symmetric Anhydride: Two molecules of the activated carboxylic acid can react to form an anhydride.
-
Causality: This occurs when the concentration of the activated intermediate is high, but the nucleophile (aniline) is either not present or too slow to react.[4]
-
Troubleshooting Steps:
-
Follow the Correct Order of Addition: As above, pre-activation is key.
-
Avoid Excess Carboxylic Acid: Use a stoichiometry of approximately 1:1.05:1.5:2 (Aniline : Carboxylic Acid : Coupling Reagent : Base).
-
A3. Racemization of Chiral Centers: If your carboxylic acid contains a stereocenter alpha to the carboxyl group, it is at high risk of epimerization.
-
Causality: The activation process can facilitate the formation of an oxazolone intermediate, which leads to a loss of stereochemical integrity.
-
Troubleshooting Steps:
-
Use an Additive: Always include an equivalent of an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, its more effective analogue 1-Hydroxy-7-azabenzotriazole (HOAt) . These additives form active esters that are more resistant to racemization than the intermediates formed by coupling reagents alone.[2][6]
-
Keep Temperatures Low: Run the reaction at room temperature or below (0 °C) if possible.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate coupling reagent for my specific reaction?
The choice of coupling reagent is critical and depends on the steric and electronic properties of your substrates.
| Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Carbodiimides | EDC, DCC | Economical, widely available.[6] | Lower reactivity, higher risk of racemization without additives. | Standard, unhindered, and electron-rich substrates. |
| Uronium/Aminium | HATU, HBTU, COMU | High reactivity, fast reaction times, low racemization (especially HATU).[6] | More expensive, can form guanidinium byproducts. | Electron-deficient anilines, sterically hindered substrates, peptide couplings.[2] |
| Phosphonium | PyBOP, PyAOP | High reactivity, good for hindered couplings. | Byproducts can complicate purification. | Difficult couplings, including N-methylated amines.[6] |
| Acyl Halide | SOCl₂, Oxalyl Chloride | Highest reactivity. | Generates HCl, harsh conditions, poor functional group tolerance.[3] | Unreactive substrates where other methods have failed. |
Q2: What are the best practices for setting up the reaction?
-
Solvent: Use anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN). DMF is often a good choice as it effectively dissolves most starting materials and reagents.
-
Base: Use a non-nucleophilic tertiary amine like DIPEA or NMM. Triethylamine (TEA) can sometimes be used, but it is more nucleophilic and can lead to side reactions.
-
Stoichiometry: A good starting point is (1.0 eq aniline, 1.05-1.1 eq carboxylic acid, 1.2 eq coupling reagent, 2.5-3.0 eq base).
-
Order of Addition: As emphasized previously, dissolve the carboxylic acid, base, and coupling reagent (with HOBt/HOAt if used) in the solvent. Stir for 5-15 minutes at room temperature (pre-activation). Then, add the aniline, either neat or as a solution in the reaction solvent.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LCMS every 1-2 hours to determine the point of maximum conversion and avoid potential product degradation from prolonged reaction times.[7]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the synthesis of N-phenylpyridine carboxamides.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridine carboxylic acid (1.05 eq), HATU (1.2 eq), and HOAt (1.2 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the mixture until all solids have dissolved.
-
Pre-activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10 minutes. The solution may change color.
-
Amine Addition: Add the aniline derivative (1.0 eq) to the reaction flask.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LCMS. If the reaction is slow after 4 hours, consider warming it to 40 °C.
-
Workup: Once the reaction is complete (or has stalled), dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt/HOAt), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Small-Scale Parallel Screen for Condition Optimization
When facing a particularly challenging substrate pair, a parallel screen can efficiently identify optimal conditions.
-
Setup: In an array of small reaction vials (e.g., 4 mL vials with stir bars), prepare stock solutions of your aniline, carboxylic acid, and base in a suitable solvent (e.g., DMF). Prepare a separate stock solution of the coupling reagent(s) to be tested.
-
Execution: Dispense the carboxylic acid and coupling reagent stock solutions into each vial. Add the base, and then add the aniline.
-
Variable Testing: Systematically vary one parameter per vial or row of vials:
-
Solvent: Test DMF, MeCN, DCM, THF.
-
Base: Test DIPEA, NMM, TEA.
-
Temperature: Run arrays at 25 °C, 45 °C, and 60 °C.
-
-
Analysis: After a set time (e.g., 12 hours), quench a small aliquot from each vial and analyze by LCMS to determine the relative conversion to the desired product. This allows for rapid identification of the most promising reaction conditions for a larger scale synthesis.
References
-
Jadhav, S. B., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules. Available at: [Link]
-
Shaikh, I. R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Robb, A. J., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. Available at: [Link]
-
Farkas, B., et al. (2016). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Dalton Transactions. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]
-
Reddit User Discussion. (2024). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/chemistry. Available at: [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Chen, J., et al. (2008). N-Phenylpyridine-2-carbamide. Acta Crystallographica Section E. Available at: [Link]
-
Chen, J., et al. (2008). N-Phenylpyridine-2-carb-amide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tokyo University of Science. Available at: [Link]
-
Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
-
Jorda, R., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Profiling of 3-amino-N-phenylpyridine-2-carboxamide
Executive Summary
This technical guide addresses the stability profile of 3-amino-N-phenylpyridine-2-carboxamide under acidic conditions. This scaffold is a critical intermediate in the synthesis of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and a common pharmacophore in kinase inhibitors.
Key Technical Takeaway: In aqueous acidic media (pH < 2), the primary degradation pathway is hydrolysis of the amide bond, yielding 3-aminopyridine-2-carboxylic acid and aniline.[1] While the ortho-amino group suggests potential for cyclization, the formation of pyrido-pyrimidinones typically requires a "one-carbon" donor (e.g., formic acid, orthoesters) and is not the dominant pathway in standard mineral acid stress tests.
Module 1: The Acidic Landscape (Mechanistic Theory)
Understanding the behavior of this molecule requires analyzing its three functional components: the pyridine ring, the amide linkage, and the ortho-amino group.
Protonation Dynamics
Upon exposure to acid, the molecule undergoes sequential protonation. This dictates its solubility and reactivity.[1]
-
Primary Protonation (Pyridine Nitrogen): The pyridine nitrogen is the most basic site (
). In 0.1 N HCl, this site is fully protonated. This increases water solubility but also creates an electron-deficient ring, inductively withdrawing electron density from the amide carbonyl, making it more susceptible to nucleophilic attack by water.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Secondary Protonation (3-Amino Group): The 3-amino group is weakly basic due to resonance with the pyridine ring and the electron-withdrawing nature of the ortho-carbonyl.[1] However, in strong acids (pH < 1), it may protonate.
-
Risk Factor:[1] If both nitrogens protonate, the high charge density destabilizes the molecule, accelerating hydrolysis.
-
The Degradation Pathway: Hydrolysis vs. Cyclization[1]
Users often confuse synthetic cyclization with degradation cyclization.[1]
| Pathway | Condition | Outcome | Probability in Stability Test |
| Hydrolysis | Aqueous Acid (HCl, H₂SO₄) | Cleavage to Carboxylic Acid + Aniline | HIGH (Primary) |
| Cyclization | Acid + Carbon Source (Formic Acid/Orthoester) | Formation of pyrido[2,3-d]pyrimidin-4-one | LOW (Unless impurities present) |
| Diazotization | Nitrous Acid (HNO₂) | Formation of diazonium salt -> Hydrolysis to Phenol | LOW (Avoid Nitric Acid) |
Mechanism Visualization
The following diagram illustrates the primary hydrolysis pathway you will observe during stress testing.
Module 2: Troubleshooting Guide (FAQs)
This section addresses specific observations reported by analytical chemists during HPLC/UPLC analysis of acid-stressed samples.
Q1: I see a new peak eluting significantly earlier (lower RRT) than the parent. What is it?
-
Diagnosis: This is likely 3-aminopyridine-2-carboxylic acid .[1]
-
Reasoning: Upon hydrolysis, the lipophilic N-phenyl group is lost (cleaved off as aniline).[1] The remaining pyridine-carboxylic acid is highly polar and zwitterionic, causing it to elute near the solvent front in Reverse Phase (RP) chromatography.
-
Action: Check the UV spectrum. The parent has a distinct bathochromic shift due to conjugation with the phenyl ring. The degradant will lose this specific absorbance band.[1]
Q2: My solution turned yellow/brown after 24 hours in 1N HCl. Is this normal?
-
Diagnosis: This indicates oxidative degradation of the liberated aniline or the primary amino group.[1]
-
Reasoning: Aniline (the hydrolysis byproduct) is sensitive to oxidation, forming colored oligomers (like azo compounds) over time, especially if the stress test was performed without protection from light or oxygen.
-
Action: This is a secondary degradation. Quantify the loss of the parent peak rather than trying to mass-balance the colored impurities, which have high extinction coefficients even at trace levels.
Q3: Can I use Nitric Acid (HNO₃) for acid stress testing?
-
Diagnosis: ABSOLUTELY NOT.
-
Reasoning: Nitric acid often contains trace nitrous acid (HNO₂). This will react with the primary amine (3-amino group) to form a diazonium salt, which then decomposes to a hydroxyl group (3-hydroxypyridine derivative) or couples to form azo dyes.
-
Action: Always use Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for clean protonation studies.[1]
Module 3: Standardized Stress Testing Protocol
To generate reproducible stability data compliant with ICH Q1A(R2) guidelines, follow this protocol. This ensures you are measuring intrinsic stability and not artifacts.[1]
Reagents & Preparation
-
Stock Solution: 1 mg/mL of the compound in Acetonitrile/Water (50:50).[1]
-
Acid Medium: 0.1 N HCl and 1.0 N HCl.[1]
-
Neutralizer: 0.1 N NaOH and 1.0 N NaOH.[1]
The Workflow
| Step | Action | Technical Note |
| 1 | Aliquot | Transfer 5.0 mL of Stock Solution into a volumetric flask. |
| 2 | Stress | Add 5.0 mL of 1.0 N HCl . |
| 3 | Incubate | Heat at 60°C for 1 to 8 hours . |
| 4 | Monitor | Pull samples every hour. Target 5-20% degradation . |
| 5 | Quench | Cool to RT. Add exactly 5.0 mL of 1.0 N NaOH to neutralize. |
| 6 | Dilute | Dilute to volume with mobile phase. |
| 7 | Analyze | Inject immediately onto HPLC. |
Analytical Logic (Decision Tree)
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Link
-
Bhat, M., et al. "Synthesis and reactions of some pyrido[2,3-d]pyrimidine derivatives."[2] ResearchGate, 2015.[1] (Demonstrates synthetic cyclization conditions vs. degradation). Link
-
PubChem. 3-Aminopyridine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] (Properties of the primary degradant). Link
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides.[1][3] (General mechanism validation). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-amino-N-phenylpyridine-2-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding a Privileged Scaffold
The 3-amino-N-phenylpyridine-2-carboxamide scaffold represents a core structure in medicinal chemistry, embodying a unique spatial and electronic arrangement of hydrogen bond donors and acceptors, and aromatic systems. Its derivatives are explored for a range of therapeutic applications. Accurate and unambiguous structural elucidation is the bedrock of any chemical research, and for molecules of this class, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is the primary and most powerful analytical tool.
This guide provides an in-depth, predictive interpretation of the 1H NMR spectrum of this compound. We will move beyond a simple peak list to explain the causality behind the spectral features, grounded in fundamental principles of electronic and steric effects. Furthermore, we will objectively compare the utility of 1H NMR with other common analytical techniques, providing a holistic perspective on its central role in modern structural characterization.
Part 1: Predictive 1H NMR Analysis of this compound
The first step in interpreting any spectrum is to understand the molecule's structure and the electronic nature of its constituent parts. The molecule consists of a highly substituted pyridine ring, an amide linkage, and an N-phenyl ring. The interplay between electron-donating groups (EDG) like the amino (-NH2) group and electron-withdrawing groups (EWG) like the carboxamide (-CONH-) and the pyridine nitrogen itself creates a distinct magnetic environment for each proton.
Diagram 1: Molecular Structure and Proton Numbering
Caption: A typical workflow for comprehensive structural confirmation.
Comparison of Analytical Techniques
| Technique | Information Provided for this Molecule | Strengths | Limitations |
| 1H NMR | Precise proton environments, count, and through-bond connectivity (J-coupling). | High resolution; provides detailed structural map of the proton framework. | Can have signal overlap; interpretation can be complex for highly substituted systems. |
| 13C NMR | Number of unique carbon atoms and their electronic environment (sp2 aromatic, C=O). | Complements 1H NMR; directly observes the carbon skeleton. | Low natural abundance of 13C leads to longer acquisition times; no coupling information in standard decoupled spectra. |
| 2D NMR (COSY) | Shows which protons are coupled to each other. | Unambiguously confirms the H4-H5-H6 and Ho-Hm-Hp spin systems. | Does not provide information about connections across quaternary carbons or heteroatoms. |
| 2D NMR (HSQC/HMQC) | Correlates each proton to its directly attached carbon atom. | Essential for assigning the 13C spectrum based on the known 1H assignments. | Only shows one-bond C-H correlations. |
| 2D NMR (HMBC) | Shows 2- and 3-bond correlations between protons and carbons. | Crucial for final confirmation; links the phenyl ring to the amide N-H, the amide C=O to H6, and the amino group to C4. | Can be complex to interpret; weak correlations may be missed. |
| Mass Spectrometry (MS) | Provides the exact molecular weight and elemental formula (HRMS). Fragmentation can give clues about structural components. | Extremely sensitive; confirms the molecular formula is correct. | Does not provide information on isomerism (e.g., substituent positions). |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. | Quick and simple; confirms N-H (amine/amide), C=O (amide), and aromatic C-H/C=C stretches. | Provides very limited information on the overall connectivity and structure. |
The Self-Validating System: How the Techniques Interlock
-
MS confirms the correct mass (C12H11N3O, MW: 213.24 g/mol ).
-
IR confirms the presence of N-H and C=O groups.
-
1H NMR provides the proton framework.
-
13C NMR provides the carbon framework.
-
COSY validates the proton-proton connections within the pyridine and phenyl rings.
-
HSQC links the proton and carbon frameworks.
-
HMBC provides the final, unambiguous links between the fragments (e.g., a correlation from the amide N-H to the phenyl ortho-carbons, and from H6 to the amide carbonyl carbon), locking the entire structure in place.
This integrated approach ensures that the proposed structure is not just plausible, but rigorously proven.
Part 3: Experimental Protocol for High-Quality 1H NMR Acquisition
A trustworthy result begins with a meticulous experimental protocol. The following is a standard operating procedure for acquiring a high-quality spectrum of a research compound like this compound.
Objective: To obtain a high-resolution 1H NMR spectrum suitable for full structural elucidation.
Materials:
-
This compound (~5-10 mg)
-
NMR-grade deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal standard (e.g., Tetramethylsilane, TMS, often pre-added to solvent)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Vortex mixer
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound directly into a clean, dry vial.
-
Using a clean Pasteur pipette, add ~0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d6) to the vial.
-
Gently vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is critical.
-
Transfer the solution into a clean, dry NMR tube. The final liquid height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability.
-
Shim the magnetic field to achieve a sharp, symmetrical solvent peak. This maximizes spectral resolution. For DMSO-d6, the residual H2O peak is often used for fine shimming.
-
Tune and match the probe for the 1H frequency to ensure maximum signal-to-noise.
-
-
Acquisition Parameters:
-
Experiment: Standard 1D proton experiment (zg30 or similar).
-
Spectral Width (SW): Set a wide enough window to include all expected signals, typically ~16 ppm (from -2 to 14 ppm).
-
Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample. Increase if the signal-to-noise ratio is low.
-
Relaxation Delay (D1): Use a delay of at least 2-5 seconds to allow for full proton relaxation, ensuring accurate integration.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Pulse Angle: Use a standard 30- or 90-degree pulse.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d5 at 2.50 ppm) or TMS at 0.00 ppm.
-
Integrate all signals, setting the integration of a well-resolved, non-exchangeable proton (e.g., H6) to 1.00.
-
Analyze the chemical shifts, integrations, and coupling patterns to assign the structure.
-
Conclusion
The 1H NMR spectrum of this compound is rich with structural information. A thorough interpretation, based on an understanding of substituent effects and spin-spin coupling, allows for a near-complete assignment of the proton framework. While complexities like signal overlap and the potential for rotational isomers exist, they can be resolved. For absolute, publication-quality confirmation, 1H NMR should be used as the cornerstone of an integrated analytical strategy that includes 13C NMR, 2D NMR techniques, and mass spectrometry. This multi-faceted approach provides a self-validating system that ensures the highest level of scientific integrity in structural characterization.
References
- Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-237. [Link: Available through academic libraries, specific public URL not available]
- Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link: https://www.tandfonline.com/doi/abs/10.1080/00268976500100091]
-
Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Retrieved from [Link]
- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link: https://pubs.aip.org/aip/jcp/article-abstract/46/1/327/65381/Analysis-of-the-NMR-Spectrum-of-Pyridine]
- Dickinson, J. A., et al. (1995). Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. Journal of the American Chemical Society. [Link: https://core.ac.uk/display/236109918]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
-
University of Liverpool. (n.d.). Chemical shifts. Retrieved from [Link]
- Paz, J., et al. (2012). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 17(5), 5581-5590. [Link: https://www.mdpi.com/1420-3049/17/5/5581]
UV-Vis absorption maxima of 3-amino-N-phenylpyridine-2-carboxamide
UV-Vis Absorption Profile of 3-Amino-N-phenylpyridine-2-carboxamide: A Comparative Technical Guide
Part 1: Executive Summary & Structural Context
Compound Identity:
-
Common Name: 3-Aminopicolinanilide
-
CAS Registry Number: 1154418-81-1 (and related salts)
-
Molecular Formula: C
H N O -
Core Scaffold: Picolinamide (Pyridine-2-carboxamide)
Significance: This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., for oncology targets) and as a bidentate ligand in coordination chemistry. Its optical properties are governed by the interplay between the pyridine ring, the amide conjugation, and the auxochromic effect of the 3-amino group.
Predicted Absorption Maxima (
Part 2: Comparative Spectral Analysis
The following table provides a comparative analysis of the target compound against its structural parents. This data allows researchers to benchmark their experimental results against expected theoretical values.
Table 1: Comparative UV-Vis Absorption Data
| Compound | Structure Description | Electronic Transition | |
| Pyridine | Base Heterocycle | 251, 270 [EtOH] | |
| 3-Aminopyridine | Amino-substituted | 235, 286 [H | Auxochromic shift ( |
| N-Phenylpicolinamide | Parent Amide | ~270 [MeOH] | Extended conjugation (Amide + Phenyl) |
| This compound | Target Compound | 305–315 (Predicted) | Synergistic Bathochromic Shift |
Mechanistic Insight:
-
Conjugation Extension: The N-phenyl group extends the
-system of the picolinamide core, causing a red shift (bathochromic) relative to unsubstituted picolinamide. -
Auxochromic Effect: The 3-amino group (
) possesses a lone pair that participates in resonance with the pyridine ring. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and shifting the absorption to longer wavelengths ( 310 nm). -
Intramolecular Hydrogen Bonding: This molecule likely forms a planar 6-membered intramolecular hydrogen bond between the amide proton and the pyridine nitrogen (or the 3-amino proton and the carbonyl oxygen). This planarization maximizes conjugation, stabilizing the excited state and distinctively shaping the spectral band.
Part 3: Experimental Protocol for UV-Vis Characterization
To obtain publication-quality spectral data, follow this self-validating protocol.
Reagents:
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid acidic solvents unless studying protonation effects.
-
Standard: 3-Aminopyridine (optional, for calibration).
Workflow:
-
Stock Solution Preparation:
-
Weigh 1.0 mg of this compound.
-
Dissolve in 10 mL of MeOH to create a ~0.47 mM stock solution.
-
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solution Dilution:
-
Dilute 100
L of Stock into 2.9 mL of MeOH (1:30 dilution). -
Final Concentration: ~15
M . -
Target Absorbance: 0.6 – 0.8 AU (Beer-Lambert Linear Range).
-
-
Measurement:
-
Blank: Run a baseline correction using pure MeOH.
-
Scan Parameters: 200 nm to 500 nm.
-
Speed: Medium (approx. 200 nm/min).
-
-
Data Processing:
-
Identify
.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Calculate Molar Extinction Coefficient (
) using . -
Expected
: .
-
Part 4: Visualizing the Workflow & Structure
Figure 1: UV-Vis Characterization Workflow
Caption: Step-by-step protocol for determining the molar extinction coefficient (
Figure 2: Structural Features Influencing Absorption
Caption: Structural factors contributing to the red-shifted absorption spectrum of the target compound.
References
-
NIST Chemistry WebBook. 3-Aminopyridine UV-Vis Spectrum. National Institute of Standards and Technology.[4] [Link]
-
Acta Crystallographica. N-Phenylpyridine-2-carboxamide. Section E, 2008. [Link]
-
Molecules. Synthesis and Spectroscopic Evaluation of Pyridine-Carboxamide Derivatives. 2022, 27(6), 1819. [Link]
- Journal of Molecular Structure.Solvatochromism and UV-Vis properties of Aminopyridines. (General Reference for Auxochromic Shifts).
Sources
- 1. CN109851620A - ç¨äºæå¶é ªæ°¨é ¸æ¿é ¶æ´»æ§çç¨ ååç¯ç±»ååç© - Google Patents [patents.google.com]
- 2. CN110272426B - ç¨äºæå¶èç½æ¿é ¶æ´»æ§ççåºï¼æï¼è³ç¯ç±»ååç© - Google Patents [patents.google.com]
- 3. ikm.org.my [ikm.org.my]
- 4. 3-Aminopyridine [webbook.nist.gov]
Safety Operating Guide
Personal protective equipment for handling 3-amino-N-phenylpyridine-2-carboxamide
Executive Safety Summary
3-amino-N-phenylpyridine-2-carboxamide is a functionalized aminopyridine derivative often utilized as a scaffold in kinase inhibitor development (e.g., Factor XIa inhibitors). While specific toxicological data for this exact catalog number may be limited in public REACH dossiers, structural activity relationship (SAR) analysis mandates that it be handled with the high-caution protocols established for the aminopyridine class .
Core Hazard Profile (Inferred from Analogs):
-
Neurotoxicity Risk: Unsubstituted aminopyridines are potassium channel blockers. While the carboxamide group modifies solubility and binding, the potential for neurotoxicity upon systemic absorption remains.
-
Acute Toxicity (Category 3): Treat as toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).[1]
-
Irritation: High probability of severe eye (H319) and respiratory tract irritation (H335).[1][2][3][4][5]
The Golden Rule: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific LD50 data proves otherwise.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the "Zone of Exposure." This compound is typically a solid powder; therefore, airborne dust and surface contamination are the primary vectors.
| Hazard Category | Classification (GHS) | Operational Implication |
| Acute Toxicity | Cat 3 (Oral/Dermal/Inhal) | Zero Skin Contact: Standard lab coats are insufficient for solution handling; impervious sleeves required. |
| Skin/Eye Irritant | Cat 2A / Cat 2 | Ocular Defense: Safety glasses are minimum; goggles required for fine powders to prevent dust bypass. |
| STOT-SE | Cat 3 (Resp.[1][2][4][6] Irritation) | Containment: All weighing must occur inside a certified fume hood or powder enclosure. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for redundancy . If one barrier fails, the next protects you.
A. Hand Protection (The Double-Glove Protocol)
Rationale: Organic amines and amides can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Purple) – acts as a breach indicator.
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (Standard Blue/Teal).
-
Technique: Tape the inner glove to the lab coat sleeve if working with >1g quantities to bridge the wrist gap.
B. Respiratory Protection
Rationale: Engineering controls (fume hoods) are the primary barrier. PPE is the fail-safe.
-
Routine Handling (In Hood): Surgical mask is insufficient. No respirator required if hood face velocity is >100 fpm.
-
Spill Cleanup / Outside Hood: Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against any volatile solvent used during synthesis/purification.
C. Body & Eye Defense[2][3][5][7]
| Component | Specification | Scientific Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow dust migration around the lenses. Goggles seal the ocular cavity. |
| Body (Routine) | Poly-cotton Lab Coat (Buttoned to neck) | Basic particulate protection. |
| Body (High Risk) | Tyvek® Sleeve Covers or Apron | Required when handling solutions >100mM. Prevents "wicking" of spills through cloth coats to the skin. |
Operational Protocol: Safe Weighing & Transfer
The highest risk of exposure occurs during the transfer of dry powder.
Step 1: Engineering Setup
-
Verify Flow: Check fume hood monitor. Face velocity must be 0.5 m/s (100 fpm) .
-
Static Neutralization: Place an ionizing fan or anti-static gun inside the hood.
-
Why? Substituted aminopyridines are often fluffy, electrostatic solids. Static charge causes powder to "jump" onto gloves and cuffs.
-
Step 2: The "Clean-Dirty" Zone Layout
Establish three zones inside your hood to prevent cross-contamination.
-
Zone A (Left): Stock container & Spatula.
-
Zone B (Center): Balance & Weigh boat.
-
Zone C (Right): Solvent/Receiver flask & Waste bag.
Step 3: Transfer Technique
-
Don PPE (Double gloves, Goggles, Coat).
-
Pre-weigh the boat.
-
Transfer solid. Do not tap the spatula on the side of the boat (creates aerosol). Use a gentle rolling motion.
-
Immediate Solubilization: If possible, dissolve the solid in the weigh boat (using solvent from Zone C) before moving it out of the hood. Handling a solution is safer than handling a dust.
Step 4: Decontamination[7]
-
Wipe the balance and surrounding area with a 10% surfactant/methanol wipe.
-
Place wipes in the solid waste bag (Zone C).
-
Seal the waste bag inside the hood before removal.
Visualizing the Safety Workflow
The following diagram illustrates the hierarchy of controls and decision-making process for handling this compound.
Figure 1: Operational safety workflow emphasizing the escalation of PPE based on quantity and the critical step of static control.
Emergency Response & Disposal
Accidental Exposure[7]
-
Skin Contact: Immediately strip outer gloves. Wash skin with soap and copious water for 15 minutes . Do not use organic solvents (ethanol/DMSO) on skin, as they enhance absorption of the amine.
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist evaluation immediately (alkaline/amine burns can be deceptive).
Disposal Protocols
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or acid chlorides.
-
Classification: Dispose of as Hazardous Chemical Waste . If the compound is unused, check if it qualifies as P-listed waste (acutely toxic) depending on local EPA/ECHA regulations.
-
Container: Triple rinse empty containers with a suitable solvent (e.g., Methanol) and collect the rinsate as hazardous waste.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. PubMed Central.[1] [Link]
-
PubChem. (2026). Compound Summary: Aminopyridines Toxicity Profile. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
